molecular formula C9H10BNO2 B571989 (3-(2-Cyanoethyl)phenyl)boronic acid CAS No. 1218790-58-9

(3-(2-Cyanoethyl)phenyl)boronic acid

Cat. No. B571989
CAS RN: 1218790-58-9
M. Wt: 174.994
InChI Key: XSPLWOUIDZWRHD-UHFFFAOYSA-N
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Description

“(3-(2-Cyanoethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known for their ability to interact with various carbohydrates, making them useful in various sensing applications . They are also considered bioisosteres of carboxylic acids .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . The preparation of compounds with this chemical group has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(3-(2-Cyanoethyl)phenyl)boronic acid” is CHBNO. It has an average mass of 174.992 Da and a Monoisotopic mass of 175.080460 Da .


Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics. They are considered Lewis acids, having a pKa value of 4–10 . They readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .


Physical And Chemical Properties Analysis

“(3-(2-Cyanoethyl)phenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 428.6±47.0 °C at 760 mmHg, and a flash point of 213.0±29.3 °C . It has 3 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, protodeboronation played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Biomedical Applications

Sensors and Diagnostics

Other Applications

Safety and Hazards

“(3-(2-Cyanoethyl)phenyl)boronic acid” is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. They are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[3-(2-cyanoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,12-13H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPLWOUIDZWRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681605
Record name [3-(2-Cyanoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Cyanoethyl)phenyl)boronic acid

CAS RN

1218790-58-9
Record name [3-(2-Cyanoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Cyanoethyl)phenylboronic acid
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